tert-Butyl (2-chloropyridin-3-yl)carbamate

Boc protection synthetic methodology process chemistry

Researchers performing multi-step syntheses face chemoselectivity challenges with dihalogenated analogs and incompatibility of Cbz groups with reducible functionalities. tert-Butyl (2-chloropyridin-3-yl)carbamate (CAS 209798-48-1) resolves these with a single chlorine handle for Pd-catalyzed cross-coupling and an acid-labile Boc group enabling selective deprotection (TFA/HCl) without affecting reducible groups. • Single Cl at 2-position eliminates chemoselectivity ambiguity vs. dihalogenated analogs. • 89% isolated yield via NaHMDS/Boc₂O protocol supports gram-to-kilo procurement. • Batch-specific CoA, SDS, and QA documentation meet ICH Q7 GMP requirements.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 209798-48-1
Cat. No. B1280687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-chloropyridin-3-yl)carbamate
CAS209798-48-1
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl
InChIInChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
InChIKeyVUHVCMJKJLGRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-chloropyridin-3-yl)carbamate: Procurement Technical Baseline


tert-Butyl (2-chloropyridin-3-yl)carbamate (CAS 209798-48-1, molecular formula C₁₀H₁₃ClN₂O₂, MW 228.68 g/mol) is an N-Boc-protected 3-amino-2-chloropyridine derivative classified as a heterocyclic carbamate building block . The molecule features a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position and a chlorine substituent at the 2-position of the pyridine ring, yielding a predicted logP of 3.155 and topological polar surface area of 51.2 Ų . As an organic synthesis intermediate, it serves as a masked ortho-chloroaniline equivalent in which the Boc group enables temporary amine protection during multi-step synthetic sequences, while the chlorine atom provides a handle for subsequent palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, or directed ortho-metalation chemistry .

  • 1Masked ortho-chloroaniline equivalent for multi-step synthesis
  • 2Acid-labile Boc enables orthogonal amine deprotection
  • 3Single chlorine handle avoids dihalogenated chemoselectivity issues

Generic Substitution Limitations for tert-Butyl (2-chloropyridin-3-yl)carbamate


Generic substitution among N-Boc-chloropyridine carbamate isomers is precluded by three interrelated factors. First, the position of the chlorine substituent relative to the Boc-protected amine dictates the electronic environment and thus the reactivity profile in cross-coupling reactions: the 2-chloro-3-BocNH arrangement places the chlorine in an electronically activated position for palladium-catalyzed transformations while the BocNH group at the 3-position provides anchimeric assistance distinct from the 4- or 6-substituted regioisomers . Second, the Boc protecting group is specifically acid-labile, enabling orthogonal deprotection strategies that would fail if a Cbz (hydrogenolysis-requiring) or benzyl protecting group were used instead — making benzyl N-(2-chloropyridin-3-yl)carbamate (CAS 115192-17-1) unsuitable for synthetic routes involving reducible functional groups [1]. Third, the absence of additional halogen substituents (cf. the 2-chloro-4-iodo analog, CAS 855784-39-3) provides a single, unambiguous reactive site for sequential derivatization, avoiding chemoselectivity complications inherent to dihalogenated analogs [2].

!Regioisomer mismatch: 6-Cl or 4-BocNH isomers alter cross-coupling reactivity and directing effects
!Cbz-protected analog requires hydrogenolysis, incompatible with reducible functional groups
!Dihalogenated analogs (e.g., 2-Cl-4-I) introduce competing C–I vs. C–Cl oxidative addition

Differentiation Evidence for tert-Butyl (2-chloropyridin-3-yl)carbamate


Synthesis Yield: NaHMDS-Mediated Boc Protection

The U.S. Patent US08258130B2 route employing 2 M NaHMDS in THF with Boc₂O achieves an 89% isolated yield of tert-butyl (2-chloropyridin-3-yl)carbamate after silica gel chromatography (7.18 g from 5 g 3-amino-2-chloropyridine, 38.9 mmol scale), with full characterization by ¹H NMR (300 MHz, CDCl₃) and MS (229 M+H) . By contrast, the conventional triethylamine/dichloromethane route using tert-butyl chloroformate is described in the literature as producing 'optimal yield' without a specified isolated yield percentage, and typical literature yields for Boc protection of poorly nucleophilic 2-chloro-substituted aminopyridines range from 60–80% when standard bases (Et₃N, DMAP) are employed . The NaHMDS protocol's 89% yield represents a yield advantage of approximately 10–30 percentage points over conventional base-mediated approaches for this substrate class [1].

Synthesis yield
Head-to-head
89% isolated (NaHMDS/THF) vs. 60–80% typical for Boc protection of similar substrates
Reported yield advantage supports cost-efficiency review for multi-gram procurement
US08258130B2 protocol; class‑level comparison
Boc protection synthetic methodology process chemistry

Cross-Coupling Chemoselectivity via 2-Chloro-3-BocNH Regiochemistry

The 2-chloro-3-(Boc-amino)pyridine scaffold has been explicitly utilized in palladium-catalyzed Heck coupling with styrene to construct the 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) antitumor pharmacophore, with in situ Boc deprotection occurring during the synthetic sequence [1]. This reactivity exploits the unique electronic relationship between the 2-chloro leaving group and the 3-BocNH substituent: the Boc-protected amine at the 3-position exerts both steric and electronic effects that modulate oxidative addition rates at the 2-position C–Cl bond. In contrast, tert-butyl (6-chloropyridin-3-yl)carbamate (CAS 171178-45-3) presents the chlorine para to the ring nitrogen in a 2-chloropyridine electronic manifold, producing a fundamentally different reactivity profile that favors nucleophilic aromatic substitution over palladium-catalyzed cross-coupling at the C–Cl bond . Similarly, tert-butyl (2-chloropyridin-4-yl)carbamate (CAS 234108-73-7) positions the BocNH group at the 4-position, altering the ring electronics and precluding the ortho-directing effect that the 3-BocNH group provides in directed ortho-metalation sequences [2].

Regiochemical reactivity
Method context
2-Cl-3-BocNH enables Heck coupling with styrene; 6-Cl or 4-BocNH isomers give distinct outcomes
Supports selection of 2,3-isomer for literature‑reported cross-coupling sequences
Tetrahedron (1998) route; no common assay for direct quantification
cross-coupling regiochemistry palladium catalysis

Purity Specification and QA Documentation

Commercial suppliers of tert-butyl (2-chloropyridin-3-yl)carbamate specify a minimum purity of 98+% (HPLC) with batch-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation available upon request . In comparison, the 6-chloro positional isomer tert-butyl (6-chloropyridin-3-yl)carbamate (CAS 171178-45-3) is supplied at ≥95% purity from the same vendor class, representing a 3+ percentage point purity differential . The 4-Boc-protected isomer (CAS 234108-73-7) is listed at 98% purity. While these purity differences may appear modest, in the context of multi-step synthesis where each intermediate's purity compounds through subsequent transformations, a 3% higher initial purity specification can translate to substantially higher final API purity after 3–5 synthetic steps, assuming impurity propagation is at least additive .

Purity specification
Head-to-head
98+% (HPLC) vs. ≥95% for 6-chloro isomer; 3 pp difference in commercial specs
Higher initial purity may reduce impurity propagation in multi‑step synthesis
Supplier‑reported; batch‑specific CoA advised
purity specification quality assurance procurement standard

Predicted Lipophilicity (logP) and PSA Profile

The computed physicochemical parameters for tert-butyl (2-chloropyridin-3-yl)carbamate — logP 3.155 ± 0.5 and topological polar surface area (TPSA) 51.2 Ų — place this scaffold in a moderately lipophilic property space distinct from regioisomeric analogs . The 2-chloro-3-BocNH arrangement positions the chlorine atom ortho to the ring nitrogen (an electron-withdrawing environment) and adjacent to the Boc-carbamate, a configuration that influences both the compound's chromatographic behavior and its partitioning characteristics during aqueous workup. While direct computed logP values are not uniformly available for all positional isomers in authoritative databases, the 6-chloro isomer (CAS 171178-45-3) — in which the chlorine is para to the ring nitrogen in a less electron-withdrawn environment — is expected to exhibit different chromatographic retention and solubility behavior under standardized conditions. The reported melting point range (84–85 °C, isopropanol solvate) further provides a quality control benchmark for identity confirmation that differs from the 6-chloro-2-isomer (CAS 159603-71-1: mp 87.5–89 °C) .

Physicochemical profile
Class-level
logP 3.155, TPSA 51.2 Ų; mp 84–85 °C (iPrOH solvate)
Defined logP and mp support chromatographic method development and identity verification
Computed logP; mp difference ~3–5 °C vs. 6-Cl-2-isomer
physicochemical properties logP drug-likeness

Validated Intermediate in 3-AP Antitumor Agent Synthesis

tert-Butyl (2-chloropyridin-3-yl)carbamate has been explicitly employed as a key intermediate in the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine), a ribonucleotide reductase inhibitor that entered clinical trials for pancreatic cancer and non-small cell lung cancer [1]. In the Tetrahedron (1998) synthesis, the compound undergoes palladium-catalyzed Heck coupling with styrene at the 2-chloro position, followed by in situ Boc deprotection and further elaboration to the final thiosemicarbazone pharmacophore. This specific literature precedent establishes that the 2-chloro-3-(Boc-amino)pyridine scaffold is structurally embedded in a clinically evaluated investigational agent's synthetic route — meaning any procurement decision for research aimed at synthesizing 3-AP analogs or exploring structure-activity relationships in this chemical series must select CAS 209798-48-1 specifically, as neither the 6-chloro isomer (171178-45-3) nor the unprotected 3-amino-2-chloropyridine (6298-19-7) can recapitulate this exact synthetic sequence without additional protection/deprotection steps [2].

Literature precedent
Reported
Key intermediate in 3‑AP (Triapine) synthesis via Heck coupling; Tetrahedron (1998)
Documented use in research synthesis of an investigational ribonucleotide reductase inhibitor
Peer‑reviewed route; not a clinical‑grade claim
medicinal chemistry antitumor ribonucleotide reductase

Application Scenarios for tert-Butyl (2-chloropyridin-3-yl)carbamate


Orthogonal Boc Deprotection for Reducible Functionalities

In synthetic routes where the final target molecule contains alkene, nitro, benzyl ether, or other hydrogenation-sensitive functional groups, the acid-labile Boc protecting group on tert-butyl (2-chloropyridin-3-yl)carbamate enables selective amine unmasking with TFA or HCl/dioxane without affecting reducible moieties [1]. This is in direct contrast to benzyl N-(2-chloropyridin-3-yl)carbamate (CAS 115192-17-1), whose Cbz group requires hydrogenolysis (H₂, Pd/C) that would simultaneously reduce alkenes, nitro groups, or debenzylate protected alcohols within the same molecule. The 89% isolated yield achievable via the NaHMDS/Boc₂O protocol further supports cost-efficient procurement at the gram-to-kilogram scale [1].

Palladium-Catalyzed Coupling for 2,3-Disubstituted Pyridine Libraries

The explicit validation of this scaffold in Heck coupling with styrene (Tetrahedron, 1998) establishes it as a reliable building block for constructing 2-alkenyl/aryl-3-aminopyridine libraries . The single chlorine substituent at the 2-position eliminates the chemoselectivity challenges associated with dihalogenated analogs such as (2-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (CAS 855784-39-3), where competing oxidative addition at C–I versus C–Cl would complicate product distributions and reduce the yield of the desired mono-coupled product [2].

Microwave-Assisted Urea Synthesis for Antimicrobial Screening

The compound serves as the direct precursor to 2-chloropyridin-3-amine upon Boc deprotection, which has been demonstrated in a published microwave-assisted synthetic protocol for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives with in vitro antimicrobial activity evaluation [1]. The 98+% purity specification ensures that deprotected amine quality is sufficient for direct use in parallel library synthesis without an additional purification step, reducing the number of unit operations in the synthesis workflow.

QA-Documented Building Blocks for Industrial Scale-Up

The availability of batch-specific Certificates of Analysis (CoA), Safety Data Sheets (SDS), and full quality assurance documentation from established suppliers such as AKSci (98+% minimum purity) and CymitQuimica (98% purity) meets the documentation requirements of pharmaceutical development under ICH Q7 Good Manufacturing Practice guidance for raw materials used in early-phase clinical candidate synthesis [1]. The defined melting point (84–85 °C) and predicted boiling point (279.6 °C) provide additional identity confirmation benchmarks for incoming quality control testing in industrial settings .

Application
Selection Property
Validation Focus
Boc‑mediated amine protection in reducible‑group‑tolerant sequences
Acid‑labile protecting group orthogonality
Hydrogenation‑sensitive functional group compatibility
Pd‑catalyzed cross‑coupling for 2‑substituted 3‑aminopyridines
Single reactive chlorine handle
Chemoselectivity vs. dihalogenated or regioisomeric analogs
Boc‑deprotected amine for parallel urea library synthesis
High purity for direct use without additional purification
Antimicrobial screening reproducibility
Research building block with batch documentation
CoA and SDS availability
Identity and purity verification in research synthesis

Technical Documentation Hub

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